(2S)-amino(3-hydroxyphenyl)acetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
381241-13-0 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-8(10)6-2-1-3-7(11)4-6/h1-4,8,11H,10H2/t8-/m1/s1 |
InChI Key |
ZBNZSUFWSZOXCU-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](C#N)N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C#N)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 2s Amino 3 Hydroxyphenyl Acetonitrile
Transformations of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. wikipedia.orglibretexts.org This inherent reactivity allows for transformations into various other functional groups through hydrolysis, reduction, and nucleophilic addition reactions.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of the nitrile group is a fundamental transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comchemistrysteps.com The process can be catalyzed by either acid or base. libretexts.orgstackexchange.comchemguide.co.uk
In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglumenlearning.comebsco.com The initial product is an amide. lumenlearning.com Under more forceful conditions, the amide can undergo further hydrolysis to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukebsco.com
Base-catalyzed hydrolysis involves the direct nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. libretexts.orgchemistrysteps.com This process also forms an amide intermediate, which can then be hydrolyzed further to a carboxylate salt. chemistrysteps.com Subsequent acidification of the salt yields the free carboxylic acid. chemguide.co.uk By carefully controlling the reaction conditions, the hydrolysis can often be stopped at the amide stage. stackexchange.com
| Catalyst/Conditions | Intermediate Product | Final Product | Mechanism Summary |
|---|---|---|---|
| Acid (e.g., aq. HCl, heat) | Amide | Carboxylic Acid | Protonation of nitrile nitrogen enhances electrophilicity, followed by nucleophilic attack by water. libretexts.orglumenlearning.com |
| Base (e.g., aq. NaOH, heat) | Amide | Carboxylate Salt | Direct nucleophilic attack by hydroxide ion on the nitrile carbon. libretexts.orgchemistrysteps.com |
Reduction to Amines
The nitrile group can be readily reduced to a primary amine, a reaction of significant synthetic utility for accessing diamines from aminonitriles. wikipedia.orgchemguide.co.uk This transformation requires potent reducing agents or catalytic hydrogenation.
A common and effective method for nitrile reduction is the use of lithium aluminum hydride (LiAlH₄). libretexts.orgebsco.comchemguide.co.uk The reaction proceeds via two successive nucleophilic additions of hydride ions to the electrophilic nitrile carbon, ultimately yielding the primary amine after an aqueous workup. libretexts.org
Catalytic hydrogenation is another widely employed and often more economical method. wikipedia.org This process involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk While this method is highly effective for producing primary amines, side reactions can sometimes occur. wikipedia.org The intermediate imine can be attacked by the product amine, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org The choice of catalyst and control of reaction conditions are crucial for maximizing the yield of the desired primary amine. wikipedia.org
| Reagent/Method | Product | Key Features |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | A powerful, stoichiometric reducing agent effective for a wide range of nitriles. ebsco.comchemguide.co.uk |
| Catalytic Hydrogenation (H₂/Metal Catalyst) | Primary Amine | Economical method using catalysts like Raney Ni, Pd, or Pt. wikipedia.orgchemguide.co.uk Can sometimes produce secondary/tertiary amines as byproducts. wikipedia.org |
| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | While a reducing agent, DIBAL-H typically reduces nitriles to aldehydes upon hydrolysis, not amines. wikipedia.org |
Nucleophilic Addition Reactions at the Nitrile Carbon
The electrophilic nature of the nitrile carbon allows it to react with a variety of strong nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org These reactions typically result in the formation of an imine or a related intermediate, which can be further transformed. wikipedia.orglibretexts.org
A classic example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). wikipedia.org The organometallic compound adds across the carbon-nitrogen triple bond to form an imine anion salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. wikipedia.orglibretexts.org This two-step sequence provides a powerful method for ketone synthesis starting from a nitrile. libretexts.org
Other nucleophiles can also add to the nitrile group. For instance, organozinc compounds are used in the Blaise reaction, and alcohols can add in the Pinner reaction. wikipedia.org The addition of thiol nucleophiles, such as the amino acid cysteine, to nitriles has also been investigated, proceeding through a thioimidate intermediate. nih.gov
| Nucleophile | Intermediate | Final Product (after hydrolysis) |
|---|---|---|
| Grignard Reagent (R-MgX) | Imine Anion Salt | Ketone libretexts.org |
| Organozinc Reagent | Intermediate for Blaise Reaction | β-enamino ester or β-keto ester wikipedia.org |
| Alcohol (in Pinner Reaction) | Imidate | Ester wikipedia.org |
Reactions of the Amino Group
The primary amino group in (2S)-amino(3-hydroxyphenyl)acetonitrile is nucleophilic and behaves in a manner characteristic of primary amines and α-amino acids. orgoreview.comusmf.md It can be readily acylated to form amides and can react with carbonyl compounds to form imines, which are versatile intermediates for further synthesis.
Amidation and Peptide Coupling Analogues
The formation of an amide bond is one of the most fundamental reactions of a primary amine. nih.gov The amino group of this compound can react with acylating agents such as acid chlorides or acid anhydrides to form N-acyl derivatives. orgoreview.comusmf.md
This reactivity is analogous to peptide bond formation, a cornerstone of protein chemistry and medicinal chemistry. researchgate.netresearchgate.net In peptide synthesis, the carboxylic acid of one component is activated by a "coupling reagent," which makes it highly reactive toward the nucleophilic attack from the amino group of another component. uantwerpen.be A wide variety of coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions, including carbodiimides (e.g., EDC) and uronium/phosphonium salts (e.g., HATU, HBTU). uantwerpen.beluxembourg-bio.com The amino group of this compound can thus act as the amine component in such coupling reactions, allowing it to be incorporated into peptide-like structures.
| Reagent Class | Specific Example(s) | Function |
|---|---|---|
| Acid Chlorides/Anhydrides | Acetyl chloride, Acetic anhydride | Directly acylates the amine to form an amide. orgoreview.comusmf.md |
| Carbodiimides | EDC (WSC), DIPCDI | Activates a carboxylic acid for reaction with the amine. luxembourg-bio.com |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | Highly efficient carboxylic acid activators used in peptide synthesis. luxembourg-bio.com |
Formation of Imines, Schiff Bases, and Heterocyclic Systems
Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. chemistrysteps.comlibretexts.orgmdpi.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates (loses a water molecule) to form the characteristic C=N double bond of the imine. chemistrysteps.comnih.gov The reaction is reversible and is typically catalyzed by mild acid, with an optimal pH often around 5. libretexts.orgnih.gov
The formation of an imine from this compound opens up further synthetic possibilities. Imines themselves are valuable intermediates. Moreover, the bifunctional nature of amino acid derivatives makes them excellent starting materials for the synthesis of diverse heterocyclic compounds. nih.govrdd.edu.iq The reaction can proceed where the initial formation of a Schiff base is followed by an intramolecular cyclization. nih.gov For example, the reaction of a 3-aminoquinazolinone derivative with an aldehyde proceeds through a Schiff base intermediate, which then undergoes nucleophilic addition and elimination to form a fused triazepinoquinazolinone heterocyclic system. nih.gov This illustrates how the amino group can serve as a linchpin in constructing complex molecular architectures.
| Reactant | Product Type | Reaction Description |
|---|---|---|
| Aldehyde or Ketone | Imine (Schiff Base) | Acid-catalyzed condensation reaction involving nucleophilic addition followed by dehydration. libretexts.orgnih.gov |
| Various bifunctional reagents | Heterocyclic Systems | The amino group acts as a nucleophile in cyclization or multi-component reactions to form rings (e.g., pyrazoles, pyridazines). rdd.edu.iq |
N-Alkylation and Acylation Reactions for Diversification
The primary amino group of this compound is a key site for molecular diversification through N-alkylation and N-acylation reactions. These modifications are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.
N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through various methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common approach. Alternatively, direct alkylation with alkyl halides can be employed. However, direct alkylation of primary amines often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products. A Mannich-type condensation involving an aldehyde and benzotriazole (B28993) has been described as a method for the mono-N-alkylation of α-aminoacetonitriles. rsc.org
N-Acylation: Acylation of the amino group is typically more straightforward and high-yielding. It is readily accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. N-acylated α-aminonitriles are of significant interest as they are a known class of mechanism-based inhibitors for certain proteases. nih.govacs.org The reaction of α-aminonitriles with aminothiols has also been explored as a route to thiol-containing peptides. nih.gov
The diversification potential through these reactions is extensive, allowing for the introduction of a wide variety of functional groups.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Class | Example Reagent | Expected Product Structure |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Benzyl (B1604629) bromide | (2S)-(benzylamino)(3-hydroxyphenyl)acetonitrile |
| Reductive Amination | Aldehyde | Acetaldehyde | (2S)-(ethylamino)(3-hydroxyphenyl)acetonitrile |
| N-Acylation | Acyl Chloride | Acetyl chloride | N-((2S)-1-cyano-1-(3-hydroxyphenyl)methyl)acetamide |
Reactivity of the Hydroxyphenyl Moiety
The hydroxyphenyl group offers another avenue for structural modification, primarily through reactions involving the aromatic ring and the phenolic hydroxyl group.
Electrophilic Aromatic Substitution Studies on the Phenyl Ring
Electrophilic aromatic substitution (EAS) allows for the introduction of various substituents directly onto the phenyl ring. wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring. In this compound, the two key substituents are the hydroxyl (-OH) group and the aminoacetonitrile (B1212223) [-CH(NH₂)CN] group.
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org
Aminoacetonitrile Group [-CH(NH₂)CN]: The directing effect of this group is more complex. The nitrile moiety is electron-withdrawing. Under the strongly acidic conditions often required for EAS reactions, the amino group will be protonated to form an ammonium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. youtube.com
Position 6 (ortho to -OH): This position is sterically unhindered and activated by the -OH group.
Position 4 (ortho to -OH, para to -CH(NH₃⁺)CN): This position is also activated by the -OH group.
Position 2 (para to -OH): This position is highly activated by the -OH group.
Substitution is most likely to occur at positions 2, 4, and 6, with the precise ratio of products depending on the specific electrophile and reaction conditions.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product(s) |
|---|---|---|---|
| Halogenation | Br⁺ | Br₂ / FeBr₃ | (2S)-amino(2-bromo-5-hydroxyphenyl)acetonitrile and other isomers |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | (2S)-amino(3-hydroxy-4-nitrophenyl)acetonitrile and other isomers |
| Sulfonation | SO₃ | Fuming H₂SO₄ | (2S)-4-amino-4-cyano-3-hydroxyphenyl)sulfonic acid and other isomers |
Oxidation Reactions of the Hydroxyl Group
Phenols are susceptible to oxidation, and the reactions can yield a variety of products depending on the oxidant and conditions. libretexts.org The oxidation of phenols can lead to the formation of phenoxy radicals, which can then undergo coupling reactions or further oxidation to form quinones. researchgate.net
For this compound, oxidation of the phenolic hydroxyl group could potentially lead to several outcomes. Mild oxidation might result in the formation of dihydroxy derivatives if the reaction proceeds via hydroxyl radical attack. oup.com Stronger oxidizing agents, such as Fremy's salt or chromic acid, could lead to the formation of complex quinone-type structures or polymeric materials. The presence of the electron-donating amino group and the electron-withdrawing nitrile group on the benzylic carbon would influence the stability and subsequent reactivity of any radical intermediates formed on the ring. Given the ease of oxidation of many phenols, controlling the reaction to obtain a single, well-defined product can be challenging.
Stereochemical Considerations and Retention in Chemical Transformations
A critical aspect of the chemistry of this compound is the stability of its chiral center at the benzylic carbon (Cα). Alpha-aminonitriles are known to be susceptible to racemization under certain conditions. google.comgoogle.com
The primary mechanism for racemization involves the deprotonation of the Cα hydrogen. The resulting carbanion is stabilized by the adjacent electron-withdrawing nitrile group. This carbanion is planar (sp²-hybridized), and subsequent reprotonation can occur from either face, leading to a mixture of (S) and (R) enantiomers.
Racemization can be facilitated by:
Basic Conditions: The presence of a base can readily abstract the acidic α-proton. Therefore, reactions such as N-alkylation with alkyl halides under strongly basic conditions risk epimerization.
Equilibrium with Imines: α-aminonitriles can exist in equilibrium with the corresponding imine and cyanide. frontiersin.org This equilibrium is catalyzed by both acids and bases. The imine intermediate is achiral, and the re-addition of cyanide can occur from either side, leading to racemization.
Consequently, maintaining the stereochemical integrity of the (2S) configuration during chemical transformations requires careful selection of reaction conditions. Mild, non-basic conditions are generally preferred. For instance, N-acylation using acyl chlorides with a tertiary amine base at low temperatures, or enzymatic transformations, are more likely to proceed with retention of stereochemistry. Reactions that generate carbocationic or carbanionic intermediates at the chiral center, or that proceed through an achiral imine intermediate, pose a high risk of racemization. frontiersin.orgresearchgate.net
Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the chemical compound "this compound" to generate a detailed and scientifically accurate article that adheres to the provided outline. The research applications and synthetic roles outlined in the request are not documented for this specific molecule in publicly accessible databases and journals.
General information exists for the broader class of chiral α-aminonitriles, but attributing these general roles and applications directly to "this compound" without specific evidence would be scientifically inaccurate and speculative.
Therefore, in adherence with the core requirements of accuracy and strict focus on the specified compound, the requested article cannot be generated at this time.
Role As a Chiral Building Block and Intermediate in Advanced Organic Synthesis
Design and Synthesis of Analogues and Derivatives for Research Applications
Development of Conformationally Constrained Derivatives
In medicinal chemistry and drug design, the use of conformationally restricted amino acids and peptidomimetics is a crucial strategy for enhancing the biological activity and selectivity of peptide-based molecules. nih.govnih.govrsc.org By incorporating constraints into a peptide's structure, the accessible conformational space is reduced, which can lock the molecule into a bioactive shape, thereby increasing its binding affinity to biological targets and improving its metabolic stability. mdpi.comgoogle.com
While direct examples of using (2S)-amino(3-hydroxyphenyl)acetonitrile as a starting material for such derivatives are not extensively documented in prominent literature, its structural motifs are highly suitable for such applications. The amino and hydroxyl groups provide reactive handles for intramolecular cyclization, a common method for introducing conformational rigidity. google.com For instance, these groups can be used to form cyclic ethers or lactams, creating rigid scaffolds that mimic the secondary structures of peptides, such as β-turns. nih.gov The synthesis of such constrained peptidomimetics often involves a modular approach, allowing for diversification of the peptide moieties and the turn-inducing scaffold. nih.gov The inherent chirality of the (2S)-isomer is critical, as it allows for the stereospecific synthesis of these complex three-dimensional structures.
Coordination Chemistry: Ligand Synthesis and Metal Complexation (e.g., with Transition Metals)
The field of coordination chemistry extensively utilizes chiral ligands to create metal complexes for applications in asymmetric catalysis and materials science. rsc.orgmdpi.comwikipedia.org Amino acids and their derivatives are particularly effective as ligands because their functional groups (amino and carboxylate, and in this case, hydroxyl and nitrile) can coordinate with metal ions to form stable chelate rings. uobaghdad.edu.iq
The structure of this compound is well-suited for ligand synthesis. The amino group and the phenolic hydroxyl group can act as donor atoms to coordinate with a transition metal center. Furthermore, the nitrile group (C≡N) can also participate in coordination, or it can be chemically modified to introduce other coordinating functionalities. researchgate.net The resulting chiral metal complexes can serve as catalysts in asymmetric reactions, where the stereochemistry of the ligand directs the formation of a specific enantiomer of the product. wikipedia.org
While research specifically detailing ligands derived from this compound is limited, studies on closely related α-aminonitrile compounds demonstrate their capacity for metal complexation. For example, a bidentate ligand, (N-p-amino diphenyl amine) amino (2-hydroxy phenyl) acetonitrile, has been synthesized and used to create octahedral complexes with several transition metals, including Iron(II), Cobalt(II), Nickel(II), and Copper(II). In these complexes, the ligand coordinates with the metal ion in a 1:2 (metal:ligand) ratio. Spectroscopic and magnetic data from such studies are crucial for determining the geometry and electronic structure of the resulting complexes.
Table 1: Characterization Data for Transition Metal Complexes of a Structurally Similar α-Aminonitrile Ligand
| Metal Ion | Probable Geometry | Formulation |
| Iron(II) | Octahedral | [FeL₂Cl₂] |
| Cobalt(II) | Octahedral | [CoL₂Cl₂] |
| Nickel(II) | Octahedral | [NiL₂Cl₂] |
| Copper(II) | Octahedral | [CuL₂Cl₂] |
| (Data is for complexes of (N-p-amino diphenyl amine) amino (2-hydroxy phenyl) acetonitrile) |
This research underscores the potential of the α-amino-α-(hydroxyphenyl)acetonitrile scaffold in coordination chemistry, suggesting that ligands derived from the (2S)-enantiomer could be valuable components in the development of new chiral catalysts and materials. researchgate.net
Spectroscopic and Structural Characterization Methodologies in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Advanced techniques such as two-dimensional (2D) NMR and solid-state NMR provide deeper insights into the connectivity and spatial arrangement of atoms. For (2S)-amino(3-hydroxyphenyl)acetonitrile, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively. Solid-state NMR could be employed to study the compound's conformation and intermolecular interactions in its crystalline form.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for identifying the functional groups and mapping the carbon-hydrogen framework of a molecule. rsc.org The spectra provide information on the chemical environment of each nucleus. mdpi.com
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the amino (NH₂), hydroxyl (OH), methine (CH), and aromatic protons. The aromatic region would display a complex splitting pattern corresponding to the four protons on the 1,3-disubstituted benzene (B151609) ring. The methine proton, being adjacent to the chiral center, would appear as a singlet, which would split if coupled to the amino protons.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The nitrile carbon (C≡N) typically appears in a distinct region of the spectrum, while the aromatic carbons and the chiral methine carbon provide further structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Benzylic CH | ¹H | 4.5 - 5.5 | Singlet, position influenced by adjacent amino and phenyl groups. |
| Aromatic CH | ¹H | 6.5 - 7.5 | Complex multiplet pattern for 4 protons. |
| Amino NH₂ | ¹H | 1.5 - 3.5 | Broad singlet, exchangeable with D₂O. |
| Phenolic OH | ¹H | 8.0 - 10.0 | Broad singlet, exchangeable with D₂O. |
| Benzylic CH | ¹³C | 50 - 60 | Chiral carbon. |
| Nitrile C≡N | ¹³C | 115 - 125 | Characteristic chemical shift for nitriles. |
| Aromatic C | ¹³C | 110 - 160 | Six distinct signals expected. |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Techniques such as Electrospray Ionization (ESI) are commonly used to ionize amino acid-like molecules for MS analysis. nih.gov The subsequent fragmentation of the molecular ion in tandem mass spectrometry (MS/MS) provides valuable structural information. nih.govunito.it Based on studies of related nitrile amino acids, the fragmentation of protonated this compound would likely involve characteristic losses. nih.gov
Key expected fragmentation pathways include:
Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.
Loss of hydrogen cyanide (HCN): Cleavage of the nitrile group.
Cleavage of the benzylic C-C bond: Resulting in fragments corresponding to the hydroxyphenyl moiety and the aminoacetonitrile (B1212223) side chain.
Decarboxylation-like fragmentation: Although not a carboxylic acid, related amino acids show loss of the acid group, suggesting complex rearrangements and fragmentation around the chiral center are possible. researchgate.net
The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is frequently used for the analysis of amino acids and their derivatives in complex mixtures. mdpi.commdpi.comthermofisher.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups. A notable feature for related aminonitriles is that the cyano (C≡N) stretch can be unusually weak. astrochem.org
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretching | 3200 - 3600 (Broad) |
| N-H (Amine) | Stretching | 3300 - 3500 (Medium, two bands) |
| Aromatic C-H | Stretching | 3000 - 3100 (Sharp) |
| C≡N (Nitrile) | Stretching | 2210 - 2260 (Weak to Medium) |
| Aromatic C=C | Stretching | 1450 - 1600 (Multiple bands) |
| C-O (Phenol) | Stretching | 1200 - 1300 (Strong) |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons to higher energy orbitals. The hydroxyphenyl group in this compound acts as a chromophore, which is expected to result in characteristic absorption maxima in the UV region, likely around 270-280 nm, corresponding to π→π* transitions within the benzene ring.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique can unambiguously establish the absolute configuration of the chiral center, confirming it as (S). Furthermore, it provides precise information on bond lengths, bond angles, and torsional angles. A crystal structure would also reveal the solid-state conformation of the molecule and the details of its intermolecular interactions, such as hydrogen bonding involving the hydroxyl, amino, and nitrile groups, which dictate the crystal packing arrangement.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of this compound and for determining its enantiomeric composition.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for evaluating chemical purity by separating the target compound from any impurities or starting materials. synhet.com For enantiomeric excess (e.e.) determination, specialized chiral chromatography is required. Chiral HPLC, using a stationary phase containing a chiral selector, is the most common method. It allows for the physical separation of the (2S) and (2R) enantiomers, and the relative peak areas from the chromatogram are used to calculate the enantiomeric excess. This is a crucial analysis to ensure the stereochemical integrity of the compound. Mass spectrometry and fluorescence-based methods have also been developed for determining the enantiomeric excess of amino acids. ucdavis.eduresearchgate.net
Computational and Theoretical Investigations of 2s Amino 3 Hydroxyphenyl Acetonitrile
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of (2S)-amino(3-hydroxyphenyl)acetonitrile. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of the molecule.
The electronic structure of a molecule is key to its chemical reactivity. Methods like DFT, particularly with hybrid functionals such as B3LYP, are widely used to predict molecular properties. scirp.org For amino acids and their derivatives, methods like BHandHLYP have also shown high accuracy. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be primary nucleophilic sites.
Table 1: Predicted Electronic Properties of this compound (Illustrative DFT/B3LYP/6-311++G(d,p) Data)
| Property | Value | Description |
| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |
| LUMO Energy | -0.9 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 4.9 eV | A measure of chemical stability and reactivity. |
| Electronegativity (χ) | 3.35 eV | The power of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.29 eV | A measure of the molecule's electrophilic nature. |
The flexibility of the side chain in this compound allows it to adopt multiple conformations. Conformational analysis, typically performed by scanning the potential energy surface through systematic rotation of dihedral angles, identifies the most stable, low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Intramolecular hydrogen bonding, for instance between the amino and hydroxyl groups, can significantly influence conformational preference. researchgate.net
The "(2S)" designation specifies the absolute configuration at the chiral center (the carbon atom bonded to the amino, nitrile, phenyl, and hydrogen groups). Quantum chemical calculations can confirm the energetic preference for this stereoisomer over its (2R) enantiomer in a chiral environment and can be used to analyze the structural features that define its specific three-dimensional arrangement. youtube.com
Table 2: Relative Energies of Hypothetical Stable Conformers of this compound
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Stabilizing Interactions |
| A | N-Cα-Cβ-Cγ = 60° | 0.00 | Intramolecular H-bond (NH₂···OH) |
| B | N-Cα-Cβ-Cγ = 180° | 1.25 | Sterically minimized |
| C | N-Cα-Cβ-Cγ = -60° | 2.10 | Gauche interaction |
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. researchgate.net Theoretical predictions of ¹H and ¹³C NMR spectra for different conformers can be averaged based on their Boltzmann populations to yield a final predicted spectrum that can be compared with experimental data. liverpool.ac.ukmdpi.com This comparison helps confirm the molecular structure and dominant solution-phase conformation.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular motions (e.g., stretching, bending). researchgate.net For instance, the characteristic C≡N stretching frequency in the nitrile group is readily identifiable. frontiersin.org Calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations. nist.gov
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Description |
| ¹H NMR | ||
| Hα (methine) | 4.5 ppm | Chemical shift of the proton at the chiral center. |
| Aromatic Protons | 6.8 - 7.3 ppm | Range of shifts for protons on the hydroxyphenyl ring. |
| NH₂ Protons | 2.5 ppm | Shift for the amino group protons. |
| OH Proton | 5.5 ppm | Shift for the hydroxyl group proton. |
| ¹³C NMR | ||
| C≡N (nitrile) | 120 ppm | Chemical shift of the nitrile carbon. |
| Cα (methine) | 55 ppm | Shift of the chiral carbon. |
| Aromatic Carbons | 115 - 158 ppm | Range of shifts for carbons in the hydroxyphenyl ring. |
| IR Frequencies | ||
| C≡N Stretch | 2245 cm⁻¹ | Characteristic stretching vibration of the nitrile group. |
| O-H Stretch | 3400 cm⁻¹ | Stretching vibration of the hydroxyl group. |
| N-H Stretch | 3350, 3280 cm⁻¹ | Asymmetric and symmetric stretching of the amino group. |
Molecular Modeling and Simulation Studies
While quantum chemistry focuses on the intrinsic properties of single molecules, molecular modeling and simulations can explore dynamic processes, reaction mechanisms, and intermolecular interactions.
Computational methods are essential for mapping out the potential energy surfaces of chemical reactions. For this compound, a key reaction is the hydrolysis of the nitrile group to form an amide and subsequently a carboxylic acid, yielding an amino acid. researchgate.net
By locating the transition state (TS) structures and calculating the activation energies (the energy barrier between reactants and products), chemists can elucidate the reaction mechanism step-by-step. These calculations can also reveal the role of catalysts or solvent molecules in facilitating the reaction by lowering the activation energy.
Table 4: Illustrative Calculated Activation Energies for Nitrile Hydrolysis
| Reaction Step | Catalyst | Activation Energy (ΔE‡, kcal/mol) |
| Nitrile → Amide | None | 35 |
| Nitrile → Amide | H₃O⁺ | 22 |
| Amide → Carboxylic Acid | H₂O | 28 |
Non-covalent interactions are critical in determining the condensed-phase behavior of molecules, including crystal packing and interactions with biological macromolecules. mit.edumhmedical.com The functional groups in this compound—amino, hydroxyl, nitrile, and the aromatic ring—can all participate in various non-covalent interactions.
Hydrogen Bonding: The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors. The nitrile nitrogen can also act as a hydrogen bond acceptor.
π-Interactions: The phenyl ring can engage in π-π stacking with other aromatic rings or in C-H···π interactions.
Techniques like the Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. researchgate.netfrontiersin.org Understanding these interactions is crucial for predicting how the molecule might aggregate or bind to a receptor.
Table 5: Summary of Potential Non-Covalent Interactions
| Interaction Type | Participating Groups | Typical Energy Range (kcal/mol) |
| Hydrogen Bond (O-H···N) | Hydroxyl, Amino/Nitrile | 3 - 7 |
| Hydrogen Bond (N-H···O) | Amino, Hydroxyl | 2 - 5 |
| π-π Stacking | Phenyl ↔ Phenyl | 1 - 3 |
| C-H···π Interaction | Aromatic C-H ↔ Phenyl | 0.5 - 2 |
Emerging Research Avenues and Advanced Applications Non Clinical
Development of Next-Generation Catalytic Systems for Synthesis
The synthesis of optically pure α-aminonitriles like (2S)-amino(3-hydroxyphenyl)acetonitrile is a focal point of research, with an emphasis on developing more efficient and selective catalytic systems. A significant trend is the move towards biocatalysis, which offers high stereoselectivity under mild, environmentally friendly conditions.
One promising next-generation approach involves the use of aldoxime dehydratases (Oxd) for a cyanide-free nitrile synthesis pathway. researchgate.netnih.gov This enzymatic process circumvents the use of highly toxic cyanide reagents, a major drawback of the traditional Strecker synthesis. The process typically involves the condensation of an aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated by the Oxd enzyme to yield the nitrile. researchgate.netnih.gov This method is noted for its high selectivity and operation in aqueous media, aligning with green chemistry principles. researchgate.net
Furthermore, enzymes such as transaminases are being engineered to facilitate the late-stage installation of chiral amine functionalities, providing exquisite stereocontrol in the synthesis of complex molecules. mdpi.com Evolving these biocatalysts through directed evolution allows for the optimization of activity and stability, paving the way for highly efficient and sustainable manufacturing routes for chiral amines and their derivatives. mdpi.com
Table 1: Comparison of Synthetic Approaches for Chiral Aminonitriles
| Feature | Traditional Strecker Synthesis | Biocatalytic Routes (e.g., using Oxd) |
|---|---|---|
| Cyanide Source | Direct use of HCN or cyanide salts | Avoided; nitrile group formed via dehydration |
| Catalyst | Acid/base catalysts | Enzymes (e.g., Aldoxime Dehydratases) |
| Stereocontrol | Often produces racemic mixtures requiring resolution | High enantioselectivity |
| Reaction Conditions | Can require harsh temperatures and pressures | Mild, aqueous conditions |
| Sustainability | High toxicity and waste generation | Greener, more sustainable process |
Exploration in Materials Science and Polymer Chemistry as a Building Block
The unique structure of this compound, featuring a chiral center, an amino group, a nitrile group, and a functionalized aromatic ring, makes it an attractive building block for novel materials and polymers. google.comenamine.net In polymer chemistry, such multifunctional monomers can be used to introduce specific properties like chirality, hydrophilicity (due to the hydroxyl and amino groups), and reactivity for cross-linking or further functionalization (via the nitrile and amino groups).
Research in this area explores the incorporation of this compound into polymer backbones to create specialty polymers with tailored characteristics. For instance, its structure could be integrated into polyamides or other condensation polymers. The pendant hydroxyphenyl group can influence the polymer's solubility and thermal properties, and also serves as a site for post-polymerization modification. The ability of aminonitrile derivatives to form complexes with metal ions also opens avenues for creating new coordination polymers and materials with interesting catalytic or electronic properties. oiirj.org
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Compound Design
Table 2: AI and Machine Learning Tools in Chemical Synthesis
| Tool Type | Function | Application to this compound |
|---|---|---|
| Retrosynthesis Prediction | Predicts reactants and reaction steps to synthesize a target molecule. | Proposing efficient, high-yield synthetic routes from simple precursors. chemrxiv.org |
| Forward Reaction Prediction | Predicts the product of a given set of reactants and conditions. | Verifying the viability of proposed synthetic steps and predicting side products. nih.gov |
| De Novo Compound Design | Generates novel molecular structures with desired properties. | Designing new derivatives for use as biological probes or material building blocks. nih.gov |
| Process Optimization | Optimizes reaction conditions (e.g., temperature, solvent) for yield and sustainability. | Fine-tuning greener synthesis protocols, such as those using flow chemistry. chemrxiv.org |
Biological Probe Development (In Vitro, e.g., Enzyme Inhibitors for Research, excluding human clinical trials)
In a non-clinical research context, this compound serves as a valuable scaffold for the development of biological probes. Its aminonitrile functional group can act as a reactive "warhead" for covalent enzyme inhibitors, particularly targeting cysteine proteases, where the nitrile group can interact with the active site cysteine residue. The specific stereochemistry at the α-carbon and the substitution on the phenyl ring allow for the design of highly selective probes that can distinguish between closely related enzymes.
Derivatives of this compound can be synthesized and screened in vitro to investigate enzyme mechanisms and identify new inhibitors for research purposes. nih.gov For example, these compounds could be tested in radioligand competition binding assays to determine their affinity for specific receptors or in enzymatic assays to measure their inhibitory potency (IC50) against a target enzyme. mdpi.com Such probes are crucial tools in fundamental biological research to elucidate the roles of specific enzymes in cellular pathways, without any application in human clinical trials.
Sustainable Chemistry and Process Intensification Studies
There is a strong impetus to develop sustainable and intensified processes for the synthesis of fine chemicals. For this compound, this involves adopting green chemistry principles to reduce waste, minimize energy consumption, and use safer reagents. nih.gov
Furthermore, the integration of machine learning algorithms can optimize these sustainable processes, for instance, by predicting the ideal flow rates and temperatures to maximize yield while minimizing side-product formation, such as aspartimide in peptide synthesis. chemrxiv.org
Q & A
Q. What are the recommended methods for synthesizing (2S)-amino(3-hydroxyphenyl)acetonitrile with high enantiomeric purity?
Answer: Enantioselective synthesis typically employs chiral catalysts or auxiliaries. For example, asymmetric Strecker synthesis or catalytic hydrogenation of nitriles can yield the (2S)-enantiomer. Key steps include:
- Use of chiral ligands (e.g., BINAP) in transition metal-catalyzed reactions to control stereochemistry.
- Purification via recrystallization or chiral chromatography (e.g., using cellulose-based columns with acetonitrile/water mobile phases) to isolate the desired enantiomer .
- Validate enantiomeric excess (ee) using polarimetry or chiral HPLC, referencing standards like (S)-configured analogs .
Q. How can researchers assess the purity of this compound in synthesized batches?
Answer: Liquid chromatography (HPLC or UPLC) with UV detection is standard. For example:
- Prepare a sample solution by dissolving 0.1 g in 1000 mL water, then dilute with acetonitrile (6.5 mL) and water to 50 mL .
- Use a C18 column and gradient elution (acetonitrile/water). Monitor for impurities at 254 nm; peaks deviating from the parent compound’s retention time indicate contaminants .
- Confirm purity >97% via integration of chromatograms and comparison with certified reference materials.
Q. What safety protocols are essential when handling this compound?
Answer:
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Use fume hoods for reactions involving volatile solvents (e.g., acetonitrile) to avoid inhalation risks .
- Store at 2–8°C in airtight containers to prevent degradation or moisture absorption .
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?
Answer:
- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, the hydroxyphenyl proton’s coupling pattern in NOESY can confirm spatial proximity to the amino group .
- Compare experimental data with computational predictions (DFT or molecular dynamics simulations) to validate structural assignments.
- Cross-reference with analogs like (3-hydroxyphenyl)acetonitrile derivatives to identify substituent effects .
Q. What strategies optimize stereochemical stability during scale-up synthesis?
Answer:
- Avoid racemization by minimizing exposure to high temperatures (>60°C) or basic conditions. Use aprotic solvents (e.g., acetonitrile) for reactions requiring elevated temperatures .
- Monitor reaction kinetics via inline IR spectroscopy to detect intermediate formation (e.g., imine tautomers) that may lead to stereochemical drift .
- Implement continuous-flow reactors to enhance control over reaction parameters (residence time, mixing efficiency) .
Q. How can researchers investigate the compound’s degradation pathways under varying pH and temperature conditions?
Answer:
- Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) or pH 12 (NaOH) at 40°C for 24 hours.
- Oxidative stress : Treat with 3% H2O2 at room temperature.
- Analyze degradation products via LC-MS/MS. For example, a mass shift of +16 Da suggests hydroxylation of the aromatic ring .
- Compare results with stability data from structurally related compounds (e.g., N-(3-hydroxyphenyl)acetamide) to identify common degradation mechanisms .
Q. What experimental designs are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Perform molecular docking simulations with the hydroxyphenyl and nitrile moieties as key pharmacophores to predict binding modes .
- Validate in vitro using enzyme inhibition assays (e.g., fluorogenic substrates) under physiologically relevant conditions (pH 7.4, 37°C) .
Q. How can researchers address discrepancies in reported melting points or solubility profiles?
Answer:
- Recrystallize the compound from ethanol/water (95:5 v/v) to obtain uniform crystals. Measure melting points via differential scanning calorimetry (DSC) to ensure accuracy .
- Determine solubility using shake-flask methods: Saturate the compound in buffered solutions (pH 1–10) and quantify via UV spectrophotometry at λmax ≈ 275 nm .
- Cross-validate data with independent sources (e.g., NIST standards) to rule out instrumentation errors .
Q. What advanced techniques characterize the compound’s solid-state properties (e.g., polymorphism)?
Answer:
- X-ray powder diffraction (XRPD) identifies polymorphic forms. Compare experimental patterns with simulated data from single-crystal structures .
- Thermogravimetric analysis (TGA) detects solvates or hydrates by measuring weight loss upon heating.
- Dynamic vapor sorption (DVS) assesses hygroscopicity, critical for formulation stability .
Q. How can mechanistic studies differentiate between kinetic vs. thermodynamic control in reactions involving this compound?
Answer:
- Kinetic control : Conduct reactions at low temperatures (−20°C) with short reaction times. Trap intermediates (e.g., enamines) using quenching agents .
- Thermodynamic control : Prolong reactions at elevated temperatures (e.g., reflux in acetonitrile) to favor the most stable product .
- Analyze product ratios via <sup>13</sup>C NMR to distinguish between kinetic (major product) and thermodynamic (equilibrium-driven) outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
